N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide
Description
The compound N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide features a hybrid heterocyclic scaffold combining a thiophene ring (aromatic sulfur-containing heterocycle) and a 5-methylisoxazole (nitrogen-oxygen heterocycle). This compound is of interest in medicinal chemistry due to the pharmacological relevance of isoxazole and thiophene derivatives in targeting enzymes, receptors, or nucleic acids .
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-9-10(7-15-19-9)13(17)14-8-11(18-5-4-16)12-3-2-6-20-12/h2-3,6-7,11,16H,4-5,8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQCOXVCASQOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Isosoxazole Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Hydroxyethoxy Group : Enhances solubility and potential interactions through hydrogen bonding.
- Thiophene Moiety : Facilitates π–π stacking interactions with other biological molecules.
Molecular Formula
- Molecular Formula : C13H15N3O3S
- Molecular Weight : Approximately 285.34 g/mol
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
- Cell Signaling Modulation : It may influence signaling pathways related to inflammation and cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits activity against various bacterial strains.
Efficacy Studies
A summary of relevant studies detailing the biological efficacy of this compound is presented below:
Case Studies
- Antimicrobial Activity : In a study evaluating the antimicrobial properties, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating infections .
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, suggesting its utility in cancer therapy . The mechanism appears to involve the activation of caspase pathways.
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoxazole-Thiophene Hybrid Scaffolds
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()
- Key Differences: The diethylamino phenyl group replaces the 2-hydroxyethoxy ethyl side chain. The thiophene ring is substituted with a methyl group at position 5, whereas the target compound’s thiophene is unsubstituted.
- Synthetic yields for this analogue (via Oxone®-mediated cyclization) were moderate (45–65%), suggesting similar challenges in isoxazole-thiophene synthesis for the target compound .
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Derivatives ()
- Key Differences :
- Replaces isoxazole with a thiazole ring (sulfur-nitrogen vs. oxygen-nitrogen heterocycle).
- The 4-pyridinyl substituent differs from the thiophene-ethyl group in the target compound.
- Coupling with amines (e.g., piperazinyl quinolones in –5) is a common step, suggesting shared synthetic strategies for amide formation .
Thiophene-Containing Carboxamides with Hydrophilic Side Chains
2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic Acid ()
- Key Similarities :
Piperazinyl Quinolone Derivatives with Thiophen-2-yl Groups (–5)
- Key Differences: Quinolone core replaces isoxazole. Substituents include bromo or methylthio groups on thiophene, contrasting with the unsubstituted thiophene in the target compound.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis often involves coupling the isoxazole-4-carboxamide core with thiophene and hydroxyethoxy moieties. Key steps include:
- Tetrazole/oxazole ring formation : Use sodium azide or nitrile oxide cycloaddition under controlled pH and temperature (e.g., 60–80°C in ethanol) .
- Coupling reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiophene-ethyl-hydroxyethoxy group to the isoxazole ring. Solvent choice (DMF vs. THF) and reaction time (12–24 hrs) significantly impact yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product .
Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the presence of thiophene (δ 6.8–7.5 ppm), isoxazole (δ 2.3 ppm for methyl), and hydroxyethoxy (δ 3.5–4.2 ppm) groups. 2D NMR (COSY, HSQC) resolves overlapping signals .
- IR : Peaks at 1670–1700 cm⁻¹ (amide C=O), 3100–3400 cm⁻¹ (hydroxy group), and 1520–1560 cm⁻¹ (isoxazole ring) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. How can researchers assess the compound’s biological activity and mechanism of action in preliminary studies?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay). IC₅₀ values are calculated from dose-response curves .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7). Compare with structurally similar analogs to identify SAR trends .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing synthetic intermediates?
- Methodological Answer :
- Dynamic NMR : Detect rotational isomers or tautomers causing signal splitting (e.g., hindered rotation in amide bonds) by varying temperature (25–60°C) .
- X-ray crystallography : Resolve ambiguous NOE correlations by growing single crystals (slow evaporation from DMF/water) and analyzing bond lengths/angles .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to confirm stereochemistry .
Q. What computational strategies validate the compound’s binding affinity to target proteins when experimental data is limited?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model interactions with active sites (e.g., kinase ATP pockets). Validate with MD simulations (NAMD, 100 ns) to assess stability of hydrogen bonds (e.g., hydroxyethoxy with Asp86) .
- Free-energy calculations : MM-PBSA/GBSA to estimate ΔG binding. Correlate with experimental IC₅₀ values to refine force field parameters .
Q. How can researchers address low enantiomeric purity in asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak IA/IB columns with n-hexane/isopropanol (90:10) to separate enantiomers. Monitor with polarimetric detection .
- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed couplings or organocatalysts (e.g., proline derivatives) for stereocontrol in hydroxyethoxy formation .
Data Contradiction Analysis
Q. Why might biological activity vary significantly between in vitro and cellular assays for this compound?
- Methodological Answer :
- Membrane permeability : Use logP calculations (ACD/Labs) or PAMPA assay to assess passive diffusion. Modify hydroxyethoxy chain length to balance hydrophilicity .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Identify CYP450-mediated oxidation hotspots (e.g., thiophene ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
